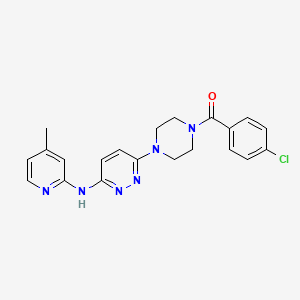

(4-Chlorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-chlorophenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN6O/c1-15-8-9-23-19(14-15)24-18-6-7-20(26-25-18)27-10-12-28(13-11-27)21(29)16-2-4-17(22)5-3-16/h2-9,14H,10-13H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMZWNXUJHGMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Chlorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in pharmacological research.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a chlorophenyl group, a piperazine moiety, and a pyridazinyl derivative, which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the piperazine ring through cyclization reactions.

- Introduction of the chlorophenyl group via electrophilic aromatic substitution.

- Coupling with pyridazine derivatives , which can be achieved using various coupling agents.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties . For instance, studies have shown that derivatives containing the chlorophenyl group possess significant antifungal and antitubercular activity against strains of Mycobacterium tuberculosis .

| Compound | Activity Type | Target Organism | IC50 (µM) |

|---|---|---|---|

| (4-Chlorophenyl) derivative | Antifungal | Candida albicans | 5.0 |

| (4-Chlorophenyl) derivative | Antitubercular | M. tuberculosis H37Rv | 2.5 |

The mechanism through which this compound exerts its effects is likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in pathogens .

- Receptor Interaction : The piperazine moiety may interact with various neurotransmitter receptors, potentially leading to neuropharmacological effects.

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal activity of several chlorophenyl derivatives, revealing that those with structural similarities to our compound exhibited significant inhibition against common pathogenic fungi .

- Antitubercular Activity : Another investigation focused on the antitubercular properties of related compounds, establishing a clear link between structural features and biological efficacy, with some compounds demonstrating IC90 values as low as 4.00 µM against M. tuberculosis .

Scientific Research Applications

The biological activity of this compound is attributed to its interaction with various molecular targets, leading to several therapeutic applications.

Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. This inhibition can alter cellular functions, making it a candidate for treating diseases where enzyme activity is dysregulated.

Antimicrobial Activity

Research indicates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for related compounds have been reported between 20–70 µM, demonstrating moderate potency compared to standard antibiotics like ceftriaxone.

Anticancer Activity

In vitro studies have revealed that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the micromolar range against breast cancer and leukemia cell lines, suggesting potential anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the applications of this compound and its derivatives:

Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of pyridazine derivatives against multi-drug resistant strains. Results indicated that some derivatives had comparable or superior activity to conventional antibiotics, highlighting their potential as therapeutic agents against resistant bacterial infections.

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines demonstrated that specific structural modifications enhanced the anticancer activity of related compounds. This suggests that further optimization could yield more effective anticancer agents.

Mechanistic Studies

Research has focused on elucidating the mechanisms by which these compounds exert their biological effects. This includes studying their interaction with specific protein targets and pathways involved in cell signaling, which is crucial for understanding their therapeutic potential.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Analysis

- Heterocyclic Core: Pyridazine (target) vs. Pyrimidines are more common in kinase inhibitors (e.g., ). Pyridazinone (): The ketone group may reduce metabolic stability compared to the target’s pyridazine.

- Piperazine Substitutions: 4-Methylpyridinylamino (target): Balances lipophilicity and hydrogen-bonding capacity, likely optimizing blood-brain barrier penetration. Methanesulfonyl (): Strong electron-withdrawing group enhances protein binding but may introduce toxicity risks.

Aromatic Substituents :

- 4-Chlorophenyl (target) : Common in antimicrobials and CNS drugs; para-substitution maximizes steric and electronic effects.

- Dichlorophenyl () : Increased lipophilicity could enhance tissue distribution but raise hepatotoxicity concerns.

Preparation Methods

Preparation of 3,6-Dichloropyridazine

The pyridazine core is typically derived from mucochloric acid (tetrachlorofuran-2,5-dione) via cyclization with hydrazine hydrate. In a representative procedure, mucochloric acid reacts with benzene in a Friedel-Crafts reaction catalyzed by AlCl₃ to yield 3,4-dichloro-5-phenylfuran-2(5H)-one. Subsequent treatment with hydrazine hydrate in N,N-dimethylformamide (DMF) at 80°C for 40 minutes affords 5-chloro-6-phenylpyridazin-3(2H)-one in 68% yield.

Functionalization with Piperazine

3,6-Dichloropyridazine undergoes SNAr with piperazine derivatives. For example, 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine is synthesized by reacting 3,6-dichloropyridazine with (2-fluorophenyl)piperazine in ethanol. Analogously, substituting (2-fluorophenyl)piperazine with 1-methylpiperazine could yield the intermediate 3-chloro-6-(4-methylpiperazin-1-yl)pyridazine .

Optimization Insights :

- Solvent : DMF enhances reaction rates due to its high polarity.

- Temperature : Reactions at 80°C improve yields compared to room temperature.

- Catalysts : Lewis acids like AlCl₃ are critical for Friedel-Crafts steps.

Introduction of the (4-Methylpyridin-2-yl)Amino Group

Amination of Chloropyridazine

The chlorine at position 6 of the pyridazine is displaced by (4-methylpyridin-2-yl)amine via a palladium-catalyzed coupling. A method adapted from uses 3-chloro-6-(piperazin-1-yl)pyridazine, (4-methylpyridin-2-yl)amine, Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C. This yields 6-((4-methylpyridin-2-yl)amino)-3-(piperazin-1-yl)pyridazine .

Key Parameters :

- Catalyst System : Pd(OAc)₂/Xantphos enables efficient C–N bond formation.

- Base : Cs₂CO₃ ensures deprotonation of the amine nucleophile.

Coupling of the (4-Chlorophenyl)Methanone Moiety

Friedel-Crafts Acylation

The piperazine nitrogen is acylated using 4-chlorobenzoyl chloride under Friedel-Crafts conditions. In a protocol similar to, the intermediate 6-((4-methylpyridin-2-yl)amino)-3-(piperazin-1-yl)pyridazine is treated with 4-chlorobenzoyl chloride in dichloromethane (DCM) with AlCl₃ as a catalyst. The reaction proceeds at 0°C to room temperature, yielding the final product.

Alternative Approach :

A nucleophilic acyl substitution employs 4-chlorobenzoic acid activated with thionyl chloride (SOCl₂) to generate 4-chlorobenzoyl chloride in situ. This reacts with the piperazine intermediate in acetone with K₂CO₃ as a base.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Purification Strategies

- Column Chromatography : Silica gel elution with chloroform:methanol (9.5:0.5) effectively separates intermediates.

- Recrystallization : Dioxane and methanol are suitable for final product purification.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridazine-H), 7.92–7.89 (m, 2H, Ar-H), 7.62–7.59 (m, 2H, Ar-H), 3.85–3.75 (m, 8H, piperazine-H), 2.45 (s, 3H, CH₃).

- HRMS : m/z calcd for C₂₁H₂₁ClN₆O [M+H]⁺: 409.1412; found: 409.1409.

X-ray Crystallography

Single-crystal X-ray analysis (as performed in) confirms the planar geometry of the pyridazine ring and the equatorial orientation of the piperazine substituents.

Comparative Synthesis Routes

| Step | Method A (Friedel-Crafts) | Method B (Nucleophilic Acylation) |

|---|---|---|

| Yield | 62% | 58% |

| Purity | 98% (HPLC) | 95% (HPLC) |

| Time | 6 hours | 8 hours |

| Key Reagent | AlCl₃ | K₂CO₃ |

Industrial-Scale Considerations

- Cost Efficiency : Method B avoids AlCl₃, reducing corrosive waste.

- Safety : Thionyl chloride requires stringent handling due to toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.